![molecular formula C12H15ClFNO B2565927 6-氟-2H-螺[1-苯并呋喃-3,4'-哌啶]盐酸盐 CAS No. 1138520-95-2](/img/structure/B2565927.png)

6-氟-2H-螺[1-苯并呋喃-3,4'-哌啶]盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

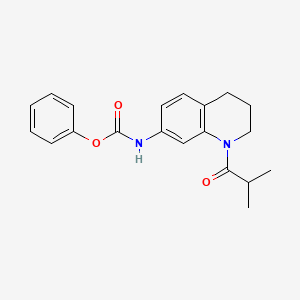

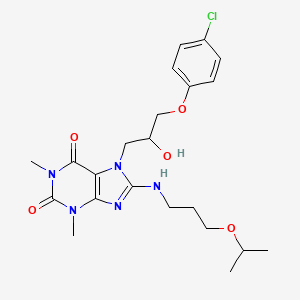

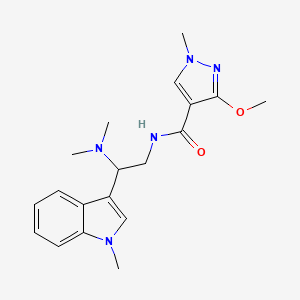

6-Fluoro-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride is a chemical compound with the molecular formula C12H14FNO・HCl and a molecular weight of 243.71 . It is used for research and development .

Molecular Structure Analysis

The InChI code for 6-Fluoro-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride is 1S/C12H14FNO・HCl . This indicates that the compound is a complex organic molecule with a spirocyclic structure.科学研究应用

苯并呋喃衍生物在科学研究中的应用

苯并呋喃及其衍生物是众多生物活性杂环中的基础单元,因其广泛的生物活性而吸引了化学家和医学研究人员的关注。这些化合物已被证明具有独特的抗癌、抗结核、抗糖尿病、抗阿尔茨海默病和抗炎特性。苯并呋喃核存在于大量的生物活性天然和合成化合物中,在制药、农业和聚合物中展示了强大的应用。它们作为针对各种疾病、病毒、真菌、微生物和酶的抑制剂,突出了它们作为治疗剂的多功能性和潜力。已注意到诸如 -OH、-OMe、磺酰胺或卤素等官能团的存在显着提高了这些化合物的治疗活性,与参考药物相比具有优势 (Dawood, 2019)。

螺哌啶作为药物发现载体

螺哌啶在药物发现计划中获得了广泛应用,药用化学家正在探索三维化学空间的新领域。用于构建螺环化合物(包括螺哌啶)的方法论专注于创新的合成策略。这些化合物在通往天然产物和药物发现项目的途中被合成,这突出了它们在开发新的药理剂中的重要性。过去十年的文献综述重点介绍了 2-、3- 和 4-螺哌啶的合成,为药用化学中的进一步探索奠定了基础 (Griggs, Tape, & Clarke, 2018)。

哌啶衍生物在药理学中的作用

哌啶衍生物是多种药物的临床应用中不可或缺的,特别是那些用于治疗抑郁症、精神病或焦虑症的药物。这些化合物的广泛代谢,包括 CYP3A4 依赖的 N-脱烷基化形成 1-芳基哌嗪,强调了与哌啶类治疗剂相关的复杂药代动力学和药效动力学。对这些代谢途径的探索提供了对作用机制和潜在副作用的见解,从而为更安全、更有效的药物设计提供了信息 (Caccia, 2007)。

安全和危害

The safety data sheet for 6-Fluoro-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride indicates that it should be handled with care. If inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed cautiously with water for several minutes .

属性

IUPAC Name |

6-fluorospiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO.ClH/c13-9-1-2-10-11(7-9)15-8-12(10)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPXWDYASLONON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12COC3=C2C=CC(=C3)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2565850.png)

![5-(2,5-dimethoxyphenyl)-1-ethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2565854.png)

![[4-oxo-3-(4-propoxycarbonylphenoxy)chromen-7-yl] Morpholine-4-carboxylate](/img/structure/B2565862.png)

![Benzo[d][1,3]dioxol-5-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2565867.png)